2-(3-Chloro-5-fluorobenzoyl)pyridine

Description

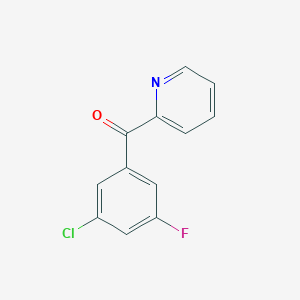

2-(3-Chloro-5-fluorobenzoyl)pyridine is a halogenated aromatic compound featuring a pyridine ring substituted with a benzoyl group bearing chlorine and fluorine atoms at the 3- and 5-positions, respectively. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

(3-chloro-5-fluorophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClFNO/c13-9-5-8(6-10(14)7-9)12(16)11-3-1-2-4-15-11/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFBMGSIHJJSCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CC(=CC(=C2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-fluorobenzoyl)pyridine typically involves the reaction of 3-chloro-5-fluorobenzoyl chloride with pyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-fluorobenzoyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid .

Scientific Research Applications

2-(3-Chloro-5-fluorobenzoyl)pyridine is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-fluorobenzoyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

The following analysis compares 2-(3-Chloro-5-fluorobenzoyl)pyridine with structurally related compounds, focusing on synthesis pathways, physicochemical properties, and functional applications. Key analogs include derivatives from the provided evidence, such as substituted pyridines and benzoylpyridines.

Structural and Substituent Variations

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) group in imparts strong electron-withdrawing effects, enhancing stability but reducing nucleophilic reactivity compared to the fluorine in this compound .

- Phenoxy vs. Benzoyl: The phenoxybenzoyl group in introduces a flexible ether linkage, contrasting with the rigid benzoyl group in the target compound, which may affect binding to hydrophobic pockets in enzymes .

Physicochemical Properties

Notable Trends:

Biological Activity

2-(3-Chloro-5-fluorobenzoyl)pyridine is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure

The compound features a pyridine ring substituted with a 3-chloro-5-fluorobenzoyl group, which contributes to its unique chemical properties and biological interactions. The presence of halogen atoms (chlorine and fluorine) is known to influence the compound's lipophilicity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This compound may exhibit its effects through:

- Enzyme Inhibition: It can inhibit certain enzymes, disrupting metabolic pathways.

- Receptor Modulation: The compound may act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.

- DNA Interaction: Potential intercalation into DNA could lead to cytotoxic effects in rapidly dividing cells.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. For instance, studies have shown it to be effective against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially in an era of rising antibiotic resistance.

Anticancer Activity

In vitro studies have demonstrated that this compound has significant cytotoxic effects on cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| L1210 Mouse Leukemia | 0.5 |

| HeLa (Cervical Cancer) | 1.2 |

| A549 (Lung Cancer) | 0.8 |

The IC50 values indicate that the compound is particularly potent against L1210 cells, suggesting a mechanism that may involve apoptosis or necrosis pathways.

Study on Anticancer Efficacy

A study published in Cancer Research evaluated the effects of this compound on L1210 mouse leukemia cells. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations. The study concluded that the compound's mechanism involves the activation of caspase pathways, leading to programmed cell death .

Investigation of Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of the compound against various pathogens. The study highlighted its potential as an alternative treatment option for infections caused by resistant strains of bacteria. The authors emphasized the need for further in vivo studies to confirm these findings and explore the therapeutic window .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.